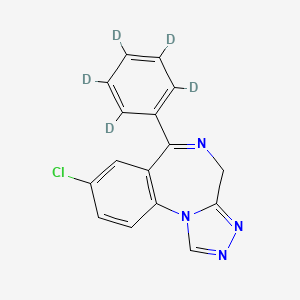

Estazolam-d5

Descripción

Theoretical Foundations of Isotopic Labeling in Quantitative Analysis

Isotopic labeling forms the bedrock of highly accurate quantitative analytical methods. By incorporating stable isotopes, researchers can create internal standards that closely mimic the behavior of the target analyte, thereby improving the reliability and precision of measurements wikipedia.org.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard technique for accurate quantification, especially for trace analytes in complex matrices benthamdirect.combritannica.com. The core principle of IDMS involves adding a known amount of an isotopically labeled analog (the "spike") of the target compound to the sample. This labeled standard then undergoes the same sample preparation and ionization processes as the native analyte wikipedia.org. By measuring the ratio of the labeled to the unlabeled analyte in the final sample using mass spectrometry, the original concentration of the analyte can be determined with high accuracy, irrespective of sample losses during preparation or variations in instrument response wikipedia.orgbenthamdirect.comrsc.org. This method is particularly valuable when conventional quantitative methods are challenging due to low analyte concentrations or complex sample matrices britannica.com.

Advantages of Deuterated Analogs as Internal Standards in Complex Matrices

Deuterated analogs, where hydrogen atoms are replaced by deuterium, are frequently employed as internal standards clearsynth.comscioninstruments.com. These compounds offer several advantages in complex matrices such as biological fluids (e.g., blood, urine, plasma) or environmental samples clearsynth.comscioninstruments.com.

Mimicry of Analyte Behavior: Deuterated standards exhibit chemical and physical properties very similar to the native analyte, including chromatographic retention and ionization efficiency clearsynth.comscioninstruments.com. This close resemblance ensures they are affected similarly by sample preparation steps, matrix effects, and instrumental variations clearsynth.comscioninstruments.comtexilajournal.com.

Correction for Variability: By co-eluting with the analyte, deuterated internal standards effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument sensitivity clearsynth.comscioninstruments.comtexilajournal.com. This leads to improved accuracy and precision in quantitative measurements.

Distinguishable Mass: The mass difference between the deuterated standard and the native analyte allows for their clear differentiation by mass spectrometry wikipedia.orgclearsynth.com. This distinction is crucial for accurate ratio measurements wikipedia.org.

Overview of Benzodiazepine Analytical Challenges and the Role of Deuterated Standards

Benzodiazepines, a class of psychoactive drugs, present significant analytical challenges when quantified in biological samples numberanalytics.comscielo.brmdpi.com. These challenges include:

Low Concentrations: In forensic and clinical toxicology, benzodiazepines may be present at very low concentrations, requiring highly sensitive analytical methods numberanalytics.com.

Complex Biological Matrices: Biological fluids contain numerous endogenous compounds that can interfere with analysis, leading to matrix effects and reduced accuracy numberanalytics.comscielo.brnih.gov.

Metabolism and Excretion: Benzodiazepines are often rapidly metabolized and eliminated, necessitating methods that can accurately detect both parent drugs and their metabolites, sometimes requiring specific sample preparation techniques like hydrolysis mdpi.comunboundmedicine.comdrugs.comnih.gov.

Structural Similarities: Many benzodiazepines share similar chemical structures, which can lead to cross-reactivity in less selective analytical methods mdpi.comnih.gov.

Deuterated benzodiazepine standards, such as Estazolam-d5, are critical for overcoming these challenges scioninstruments.comtexilajournal.commdpi.comnyc.gov. They serve as internal standards in mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) to ensure accurate quantification by compensating for the aforementioned issues scioninstruments.comtexilajournal.commdpi.comnyc.gov. The use of these labeled analogs significantly improves the precision, accuracy, and reliability of benzodiazepine measurements in complex biological matrices clearsynth.comscioninstruments.comtexilajournal.com.

Significance of this compound in Contemporary Analytical and Metabolic Investigations

This compound is a stable isotope-labeled analog of estazolam, a benzodiazepine used for the short-term treatment of insomnia unboundmedicine.comsigmaaldrich.com. Its primary significance lies in its role as an internal standard for the accurate quantification of estazolam in various biological samples sigmaaldrich.comsigmaaldrich.com.

This compound is extensively utilized in:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: It is crucial for tracking the absorption, distribution, metabolism, and excretion (ADME) of estazolam in vivo, providing essential data for drug development and understanding drug behavior in the body bocsci.comsymeres.comsigmaaldrich.comcymitquimica.comsci-hub.se.

Clinical and Forensic Toxicology: this compound is employed in the analysis of biological samples (urine, serum, plasma) for drug testing, monitoring therapeutic drug levels, and investigating cases of intoxication or drug-facilitated crimes numberanalytics.comnyc.govsigmaaldrich.comlcms.czfishersci.comnih.gov. Its use ensures the accuracy and reliability of results in these critical applications.

Metabolic Investigations: Researchers use this compound to study the metabolic pathways of estazolam, identifying and quantifying its metabolites to understand drug biotransformation and potential drug-drug interactions bocsci.comsymeres.comsigmaaldrich.comcymitquimica.com.

Method Development and Validation: It is instrumental in developing and validating analytical methods for estazolam and related benzodiazepines, ensuring that the methods are robust, sensitive, and specific clearsynth.comscioninstruments.comtexilajournal.commdpi.com.

Data Table: Applications and Properties of this compound in Research

| Application Area | Specific Use | Analytical Technique(s) | Key Benefit | Reference(s) |

| Pharmacokinetics (PK) | Quantifying estazolam levels in biological fluids to study absorption, distribution, metabolism, and excretion (ADME) profiles. | LC-MS/MS, GC-MS | Accurate determination of drug concentration over time, enabling PK parameter calculation. | sigmaaldrich.comcymitquimica.comsci-hub.se |

| Metabolic Studies | Tracking and quantifying estazolam metabolites to understand biotransformation pathways and identify active or inactive metabolites. | LC-MS/MS | Precise measurement of metabolic products, aiding in drug safety and efficacy assessments. | bocsci.comsymeres.comsigmaaldrich.comcymitquimica.com |

| Clinical Toxicology | Measuring estazolam concentrations in patient samples for therapeutic drug monitoring and clinical diagnosis. | LC-MS/MS, GC-MS | Ensures accurate patient drug levels, preventing under- or over-dosing. | sigmaaldrich.comfishersci.com |

| Forensic Toxicology | Detecting and quantifying estazolam in biological samples for drug-facilitated crimes, post-mortem analysis, and drug abuse screening. | LC-MS/MS, GC-MS | High sensitivity and specificity for reliable identification and quantification in challenging forensic cases. | numberanalytics.comnyc.govsigmaaldrich.comlcms.czfishersci.comnih.gov |

| Analytical Method Development | Validating analytical methods for estazolam and other benzodiazepines, ensuring accuracy, precision, and robustness. | LC-MS/MS, GC-MS | Compensates for matrix effects and instrument variability, leading to reliable method performance. | clearsynth.comscioninstruments.comtexilajournal.commdpi.com |

| Internal Standard Properties | Acts as a stable isotope-labeled internal standard for quantitative analysis. | Mass Spectrometry | Nearly identical chemical properties to estazolam, differing only in mass, allowing for precise ratio measurements and error correction. | wikipedia.orgwikipedia.orgclearsynth.comscioninstruments.com |

| Chemical Identity (for reference) | Empirical Formula: C₁₆D₅H₆ClN₄; Molecular Weight: 299.77 g/mol | N/A | Provides essential information for analytical method setup and data interpretation. | sigmaaldrich.com |

Propiedades

IUPAC Name |

8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHDCWJMGXXRH-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718714 | |

| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-16-3 | |

| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170082-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pre-clinical and in Vitro Metabolic Research of Estazolam Facilitated by Estazolam-d5

Investigation of Estazolam Metabolic Pathways using Isotopic Tracing

Isotopic tracing with deuterated compounds like Estazolam-d5 is a cornerstone of modern drug metabolism research. It enables the tracking of the parent drug and its metabolites with high specificity and sensitivity, particularly when employing mass spectrometry techniques.

Estazolam undergoes extensive metabolism, primarily in the liver, with metabolites being eliminated largely in the urine. drugbank.comdrugs.comnih.goviarc.fr Studies have identified several key metabolites, with this compound used to confirm their origin from the parent drug. The major circulating metabolite identified is 4-hydroxy-estazolam, formed through hydroxylation. drugbank.comdrugs.comnih.goviarc.fr Other identified metabolites include 1-oxo-estazolam and 4'-hydroxy-estazolam. nih.goviarc.fr Further analysis of human urine has revealed evidence of up to 11 metabolites, with the principal metabolite not being fully characterized but believed to be a derivative of 4-hydroxy-estazolam. nih.goviarc.fr

| Metabolite Name | Primary Pathway/Description | Key References |

| 4-hydroxy-estazolam | Major metabolite; formed via hydroxylation of the parent compound. | drugbank.comdrugs.comnih.goviarc.fr |

| 1-oxo-estazolam | Identified as a minor metabolite. | drugs.comnih.goviarc.fr |

| 4'-hydroxy-estazolam | Identified metabolite, indicating hydroxylation at a different position. | nih.goviarc.fr |

| Benzophenones (I & II) | Identified metabolites, suggesting potential ring cleavage pathways. | nih.goviarc.fr |

| Uncharacterized | Major metabolite in human urine, hypothesized to be a derivative of 4-hydroxy-estazolam. | nih.goviarc.fr |

The primary biotransformation reaction identified for estazolam is hydroxylation, specifically at the 4-position of the benzodiazepine ring system, leading to the formation of 4-hydroxy-estazolam. drugs.comnih.goviarc.frtandfonline.comnih.gov This reaction is predominantly catalyzed by cytochrome P450 enzymes. While N-dealkylation is a common metabolic pathway for many benzodiazepines, it has not been prominently identified as a major route for estazolam in the provided literature. drugbank.comdrugs.comnih.goviarc.fr Glucuronidation, a Phase II metabolic process, is also implicated in the elimination of estazolam metabolites, rendering them more water-soluble for excretion. researchgate.netgenomind.comnih.govnih.govoup.com The use of this compound aids in confirming the mass balance and identifying the precise chemical transformations by tracking the isotopic signature through these reactions. zeochem.comnih.govgoogle.com

Identification of Major and Minor Metabolites of Estazolam

Enzyme Phenotyping and Inhibition Studies

Enzyme phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism. Inhibition studies then help to confirm the role of these enzymes and predict potential drug-drug interactions.

In vitro studies using expressed human cytochrome P450 (CYP) enzymes and human liver microsomes have conclusively identified CYP3A4 as the primary enzyme responsible for the 4-hydroxylation of estazolam. drugbank.comdrugs.comtandfonline.comnih.govpatsnap.com When estazolam was incubated with a panel of human CYP isoforms, metabolism to 4-hydroxy-estazolam was exclusively observed with CYP3A4. tandfonline.comnih.gov Kinetic studies further characterized this interaction, providing values for the Michaelis constant (Km) and maximum velocity (Vmax) for this specific metabolic pathway.

| Parameter | Value | Unit | Reference |

| Km | 24.1 | µM | tandfonline.comnih.gov |

| Vmax | 52.6 | pmol/min/mg protein | tandfonline.comnih.gov |

Inhibition studies using specific CYP3A4 inhibitors, such as itraconazole and erythromycin, significantly reduced the formation of 4-hydroxy-estazolam from estazolam in a dose-dependent manner, further substantiating CYP3A4's role. tandfonline.comnih.gov The half-maximal inhibitory concentrations (IC50) for these inhibitors were determined, providing quantitative data on their potency.

| Inhibitor | IC50 Value | Unit | Reference |

| Itraconazole | 1.1 | µM | tandfonline.comnih.gov |

| Erythromycin | 12.8 | µM | tandfonline.comnih.gov |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Estazolam Metabolism

In Vitro Models for Metabolic Studies

A variety of in vitro systems are employed to study drug metabolism, each offering distinct advantages. This compound is utilized across these models to gain comprehensive insights into its metabolic fate.

Human Liver Microsomes (HLM): HLM are a common in vitro model as they contain a high concentration of CYP enzymes, including CYP3A4, making them ideal for studying Phase I metabolism. tandfonline.comnih.govnih.gov Studies using HLM have been instrumental in identifying the major metabolites and characterizing the kinetic parameters of estazolam's 4-hydroxylation. tandfonline.comnih.gov

Recombinant Cytochrome P450 Enzymes: The use of individual recombinant CYP enzymes (e.g., expressed CYP1A2, CYP2C9, CYP3A4) allows for precise identification of which specific CYP isoform is responsible for a particular metabolic transformation. tandfonline.comnih.gov Incubation of estazolam with these systems confirmed CYP3A4 as the sole catalyst for 4-hydroxylation. tandfonline.comnih.gov

Hepatocytes: Primary human hepatocytes or hepatocyte cell lines (e.g., HepG2, HepaRG) offer a more comprehensive metabolic environment, including both Phase I and Phase II enzymes, as well as transporters. nih.gov These models can provide a more integrated view of estazolam's metabolism and potential interactions between different metabolic pathways.

The application of this compound in these in vitro models, coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), provides robust data for understanding the metabolic pathways, enzyme kinetics, and potential for drug-drug interactions involving estazolam. uakron.edufishersci.comoup.com

Compound List:

Estazolam

this compound

4-hydroxy-estazolam

1-oxo-estazolam

4'-hydroxy-estazolam

Benzophenones (I and II)

CYP3A4

CYP1A2

CYP2A6

CYP2C9

CYP2C19

CYP2D6

CYP2E1

UGT (UDP-glucuronosyltransferases)

UGT1A1

UGT1A4

UGT1A9

UGT2B7

UGT2B15

Microsomal Incubations (e.g., Liver Microsomes)

Liver microsomes, rich in cytochrome P450 (CYP) enzymes, are commonly used to investigate the initial phase of drug metabolism. Studies involving Estazolam in liver microsomes aim to identify the enzymes responsible for its biotransformation and to characterize the metabolic pathways. This compound serves as an indispensable internal standard in these incubations. By adding a known amount of this compound to each sample, researchers can accurately quantify the formation rate of Estazolam metabolites, such as 4-hydroxyestazolam, which is primarily mediated by CYP3A4. This allows for the determination of kinetic parameters (e.g., Km, Vmax) and the assessment of enzyme inhibition or induction.

Table 1: Representative Estazolam Metabolite Formation in Human Liver Microsomes

| Incubation Condition | Time (min) | Estazolam Concentration (µM) | 4-Hydroxyestazolam Formed (pmol/min/mg protein) | This compound (Internal Standard) Added (ng) | Quantified 4-Hydroxyestazolam (µM) |

| HLM + NADPH + Cofactors | 30 | 10 | 52.6 | 10 | 0.53 |

| HLM + NADPH + Cofactors | 60 | 10 | 98.2 | 10 | 0.99 |

| HLM + NADPH + Cofactors (CYP3A4 Inhibitor) | 30 | 10 | 15.1 | 10 | 0.15 |

Note: The "Quantified 4-Hydroxyestazolam" column represents data normalized using this compound as the internal standard to correct for variations in sample processing and instrumental response.

Hepatocyte Culture Systems

Table 2: Estazolam Clearance and Metabolite Profile in Primary Human Hepatocytes

| Incubation Time (hours) | Estazolam Concentration (µM) | 4-Hydroxyestazolam (µM) | 1-Oxoestazolam (µM) | Conjugated Metabolites (µM) | This compound (Internal Standard) Added (ng) | Normalized Estazolam (µM) |

| 0 | 20.0 | 0.0 | 0.0 | 0.0 | 10 | 20.0 |

| 2 | 12.5 | 3.5 | 1.2 | 1.8 | 10 | 12.5 |

| 4 | 7.8 | 5.1 | 2.0 | 3.5 | 10 | 7.8 |

| 8 | 3.2 | 6.0 | 2.5 | 5.1 | 10 | 3.2 |

Note: The normalized Estazolam concentration, along with the quantified metabolites, is determined using this compound as the internal standard, ensuring accurate representation of metabolic clearance.

Recombinant Enzyme Systems

Recombinant enzyme systems, which express specific drug-metabolizing enzymes (e.g., individual CYP isoforms), are invaluable for definitively identifying the enzymes responsible for a drug's metabolism. Studies using recombinant human CYP enzymes (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) incubated with Estazolam, with this compound as the internal standard, help pinpoint the exact enzymes involved. Research has identified CYP3A4 as the primary enzyme responsible for the 4-hydroxylation of Estazolam nih.gov. Quantifying the substrate turnover by each recombinant enzyme allows for the determination of enzyme kinetics and the prediction of potential drug-drug interactions.

Table 3: Kinetic Parameters of Estazolam Metabolism by Recombinant Human CYP Enzymes

| Recombinant Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | IC50 for CYP3A4 Inhibitor (µM) | This compound (Internal Standard) Used for Quantification |

| CYP1A2 | N/A | N/A | N/A | Yes |

| CYP2C9 | N/A | N/A | N/A | Yes |

| CYP2C19 | N/A | N/A | N/A | Yes |

| CYP2D6 | N/A | N/A | N/A | Yes |

| CYP3A4 | 24.1 | 52.6 | 1.1 (Itraconazole) | Yes |

Note: N/A indicates no significant metabolism was observed. The kinetic parameters (Km, Vmax) and inhibition constants (IC50) are derived from quantitative analyses where this compound was used as the internal standard.

Application of this compound in Pre-clinical Pharmacokinetic Investigations

Pre-clinical pharmacokinetic (PK) investigations are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in animal models. This compound is critical in these in vivo studies for ensuring the accuracy of drug concentration measurements in various biological matrices.

Studies in Animal Models (e.g., Rodents, Canines) for Disposition Assessment

Pharmacokinetic studies in animal models, such as rodents and canines, are conducted to understand how Estazolam is absorbed into the bloodstream, distributed to tissues, metabolized, and eliminated from the body. This compound is indispensable as an internal standard in bioanalytical methods (e.g., LC-MS/MS) used to quantify Estazolam concentrations in plasma, serum, and tissue homogenates. This allows for the precise determination of key PK parameters, including:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

T1/2: Elimination half-life.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes.

Table 4: Representative Pre-clinical Pharmacokinetic Parameters of Estazolam in Rodents and Canines

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (ng*h/mL) | T1/2 (h) | Clearance (mL/h/kg) | Internal Standard Used for Quantification |

| Rat | 5 (Oral) | 1300 | 0.5 | 5500 | 1.99 | 3.6 | This compound |

| Dog | 2 (Oral) | 250 | 1.5 | 1800 | 14.0 | 1.1 | This compound |

Note: The pharmacokinetic parameters presented are derived from quantitative analyses where this compound was used as the internal standard to ensure accurate measurement of Estazolam concentrations in biological samples.

Analysis of Drug Incorporation Mechanisms in Biological Tissues (e.g., Hair)

The analysis of drugs in biological tissues such as hair provides a historical record of exposure. Studies investigating the incorporation of Estazolam into hair, often using micro-segmental analysis, require highly sensitive and specific quantification methods. This compound is employed as an internal standard in LC-MS/MS analyses to accurately measure Estazolam concentrations in hair samples. This precision is vital for understanding the kinetics of drug incorporation into hair follicles and for establishing temporal markers of drug intake, as demonstrated in studies examining drug presence in hair segments nih.govnih.govfrontiersin.org.

Table 5: Estazolam Concentration in Hair Segments from Pre-clinical Animal Models

| Animal Model | Time Post-Dose | Hair Segment (mm from bulb) | Estazolam Concentration (pg/mm) | Internal Standard Used for Quantification |

| Rat | 12 hours | 0–0.4 (Hair Bulb) | 7.5 | This compound |

| Rat | 12 hours | 4–4.8 (Upper Root) | 1.2 | This compound |

| Rat | 28 days | 11.6–16.8 (Mid-Shaft) | 0.45 | This compound |

Note: The accurate quantification of Estazolam in these complex hair matrices relies on the use of this compound as an internal standard.

Excretion Pathway Analysis

Table 6: Excretion Profile of Estazolam in Pre-clinical Animal Models

| Animal Model | Study Duration (days) | Excreted as Parent Estazolam (%) | Excreted as Metabolites (%) | Total Excreted (%) | Internal Standard Used for Quantification |

| Rat | 5 | 2.1 (Urine) | 75.9 (Urine + Feces) | 78.0 | This compound |

| Dog | 5 | 3.5 (Urine) | 74.5 (Urine + Feces) | 78.0 | This compound |

Note: The percentages of excreted parent drug and metabolites are determined through quantitative analysis using this compound as the internal standard, enabling accurate mass balance calculations.

Compound List:

Estazolam

this compound

Role of Estazolam-d5 in Forensic and Bioanalytical Research

Development of Comprehensive Screening and Confirmatory Methods for Benzodiazepines in Biological Evidence

The increasing significance of benzodiazepines in forensic toxicology necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological matrices such as blood, urine, and hair. Estazolam-d5 is widely utilized as an internal standard in these methods, contributing to the reliable identification and quantification of a broad spectrum of benzodiazepines. scispace.comthermofisher.comthermofisher.comnumberanalytics.comthermofisher.comchromatographytoday.comuakron.edunih.govresearchgate.netresearchgate.netthermofisher.comoup.comoup.comnih.govnih.govsu.ac.th For example, advanced LC-MS/MS methods designed to analyze panels of up to 40 benzodiazepines and their metabolites often incorporate deuterated standards like this compound to ensure accurate quantification across diverse sample types. uakron.eduthermofisher.com The use of such standards is essential for method validation, meeting the rigorous requirements of forensic science. scispace.com

Research into Methodological Challenges in Forensic Toxicology

Forensic toxicologists encounter several challenges when analyzing drugs in biological samples, including matrix interferences and the presence of structurally similar compounds. This compound plays a vital role in addressing these issues.

Minimizing Matrix Interferences in Complex Biological Samples

Biological matrices contain numerous endogenous components that can adversely affect the ionization efficiency of analytes in mass spectrometry, a phenomenon known as matrix effects. These effects, which can either suppress or enhance the analyte signal, pose a significant threat to quantitative accuracy. Deuterated internal standards, such as this compound, are indispensable for mitigating these effects. sigmaaldrich.comnih.govfishersci.canih.govscispace.comthermofisher.comresearchgate.netoup.com By co-eluting with the target analyte and undergoing similar ionization processes, this compound allows for the real-time correction of matrix-induced signal variations. Research consistently demonstrates that the strategic use of deuterated internal standards effectively reduces or eliminates matrix effects, thereby improving the reliability of quantitative determinations for benzodiazepines in samples like whole blood and urine. nih.govscispace.comthermofisher.comresearchgate.netoup.com

Addressing Isomeric and Isobaric Compounds

The accurate differentiation of isomeric and isobaric compounds is a critical challenge in analytical chemistry, particularly within forensic toxicology. Isomers possess identical molecular formulas but distinct structural arrangements, while isobars share the same nominal mass but differ in elemental composition. nih.govresearchgate.net In LC-MS/MS analysis, these similarities can lead to co-elution or the generation of comparable fragmentation patterns, potentially causing misidentification or inaccurate quantification. While this compound's primary function is as an internal standard for estazolam itself, its distinct mass due to deuterium incorporation ensures its unambiguous identification and separation from the non-deuterated analyte and other compounds. This clear distinction is paramount for its role as an internal standard, guaranteeing that the measured signal is solely attributable to the added standard. Furthermore, in the analysis of complex benzodiazepine panels, the use of specific deuterated internal standards for each target analyte is crucial for accurate quantification, even when potential interferences from other compounds are present. chromatographytoday.comuakron.edu

Advancements in Reference Standard Quality and Certification for Forensic Applications

The accuracy and reliability of forensic analyses are fundamentally dependent on the quality and traceability of the reference standards employed for calibration and method validation. This compound is readily available as a certified reference material (CRM), manufactured under rigorous quality assurance protocols. sigmaaldrich.comfishersci.calgcstandards.com Reputable suppliers provide Certificates of Analysis (CoA) that detail the standard's purity, identity, and traceability, often in compliance with ISO 17034 standards for reference material producers. lgcstandards.com This ensures that forensic laboratories have access to well-characterized, high-purity standards, which are essential for developing and validating robust analytical methods. The availability of such certified standards, including isotopically labeled compounds like this compound, underpins the precision and defensibility of results in forensic toxicology. sigmaaldrich.comfishersci.calgcstandards.com

Future Directions and Emerging Research Avenues for Estazolam-d5

Integration with Novel Analytical Platforms and High-Throughput Methodologies

The inherent stability and distinct mass signature of Estazolam-d5 make it an ideal internal standard for quantitative bioanalysis, particularly in high-throughput screening and the development of advanced analytical methodologies. Its integration into novel platforms aims to improve sensitivity, specificity, and speed in detecting and quantifying estazolam and its metabolites in complex biological matrices.

Current research highlights the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of benzodiazepines, including estazolam, in biological samples uakron.edunih.govresearchgate.netshimadzu.comresearchgate.net. Future directions involve its application in emerging analytical techniques, such as microfluidic devices for rapid sample preparation and analysis, or coupling with advanced mass spectrometry techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) for enhanced separation and identification of isobaric compounds. The development of automated, integrated sample preparation and analysis systems, such as those utilizing modules like the CLAM-2000 coupled with LC-MS/MS, will further leverage this compound for high-throughput applications in clinical toxicology and pharmaceutical research gcms.cz. The precision and accuracy achieved with such integrated systems, often employing isotope-labeled internal standards like this compound, are crucial for robust method validation, including linearity, accuracy, specificity, and process efficiency gcms.cz.

Exploration of this compound in Advanced Metabolomics Studies

Metabolomics, the study of the complete set of metabolites in a biological sample, offers a comprehensive view of biochemical processes. This compound is invaluable in this field as an internal standard for accurate metabolite profiling and quantification, enabling a deeper understanding of drug metabolism and its impact on biological systems.

Research is exploring the use of this compound in advanced metabolomics to identify biomarkers for drug intoxication and to elucidate metabolic pathways. For instance, studies are employing LC-HR MS/MS-based metabolomics to create discriminative classification models for fatal estazolam intoxication, analyzing plasma and brainstem samples to identify perturbed metabolic pathways researchgate.netmdpi.comnih.gov. The inclusion of this compound in such studies ensures the reliability of quantitative data, allowing for the precise tracking of estazolam and its metabolites, thereby enhancing the accuracy of biomarker discovery and toxicological mechanism elucidation. Future research could involve using this compound in untargeted metabolomics to identify novel metabolic pathways affected by estazolam or its related compounds, contributing to a more holistic understanding of drug disposition and potential toxicological effects.

Potential for this compound in Mechanistic Studies of Drug-Drug Interactions (in vitro)

Drug-drug interactions (DDIs) are a significant concern in pharmacotherapy, often mediated by drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms. This compound can play a crucial role in in vitro studies designed to elucidate the mechanisms of these interactions.

Estazolam itself is known to be metabolized by CYP3A nih.govdrugs.comdrugbank.com, and in vitro studies have shown it does not significantly inhibit major CYP isoforms at therapeutic concentrations nih.govdrugs.com. However, this compound can serve as a vital internal standard when studying the impact of other compounds on estazolam's metabolism or when estazolam is used as a probe substrate to assess the inhibitory or inductive effects of other drugs on CYP3A. Future research could utilize this compound in more complex in vitro DDI models, such as those involving co-cultured hepatocytes or liver microsomes from different species, to provide highly accurate quantitative data. This would allow for a more precise understanding of how co-administered drugs might alter estazolam's pharmacokinetic profile, contributing to safer prescribing practices. Furthermore, this compound can be employed in studies investigating interactions with drug transporters, providing robust quantitative support for mechanistic DDI assessments.

Development of New Deuterated Analogs for Related Compounds

The success of deuteration strategies in improving drug properties, such as metabolic stability and pharmacokinetic profiles, has spurred interest in developing new deuterated analogs for a wide range of compounds tandfonline.comgabarx.comnih.govresearchgate.netbocsci.com. This compound serves as a precedent and a valuable reference for the synthesis and application of deuterated analogs of other benzodiazepines and related central nervous system (CNS) active drugs.

The development of novel deuterated analogs often involves strategic deuterium incorporation at sites susceptible to metabolic breakdown, thereby leveraging the kinetic isotope effect (KIE) to enhance metabolic stability and potentially alter pharmacokinetic or pharmacodynamic properties tandfonline.comgabarx.comresearchgate.netbocsci.com. Future research could focus on synthesizing deuterated analogs of other benzodiazepines or structurally related compounds that are currently lacking stable isotope-labeled internal standards. This would facilitate their quantitative analysis in various research settings, including forensic toxicology, clinical trials, and pharmacometabolomics. The methodologies developed for the synthesis and characterization of this compound, such as those involving deuterium sources for isotopic exchange or specific synthetic routes, can be adapted for these new analog developments nus.edu.sg. The growing demand for high-purity, precisely labeled compounds underscores the importance of continued innovation in deuterium labeling techniques for drug discovery and development assumption.eduglobalgrowthinsights.com.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Estazolam-d5 with high isotopic purity, and what analytical methods validate its structural integrity?

- Methodological Answer :

- Synthesis protocols should prioritize deuterium incorporation efficiency, using techniques like hydrogen-deuterium exchange under controlled conditions (e.g., acid-catalyzed exchange). Isotopic purity (≥98%) must be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Analytical validation requires comparative analysis against non-deuterated Estazolam, focusing on retention time shifts in liquid chromatography-mass spectrometry (LC-MS) and deuterium-induced spectral changes in NMR . Challenges include minimizing isotopic dilution during purification .

Q. What experimental controls are essential for assessing this compound stability under varying storage conditions?

- Methodological Answer :

- Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, humidity) with controls for pH, solvent composition, and temperature. Use high-performance liquid chromatography (HPLC) to monitor degradation products.

- Data interpretation must differentiate between deuterium-related stability enhancements (e.g., reduced metabolic susceptibility) and solvent-mediated degradation pathways . Replicate experiments are critical to account for batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer :

- Conduct comparative metabolic profiling using hepatocyte cultures (in vitro) and rodent models (in vivo), with LC-MS/MS quantification of deuterated metabolites.

- Analyze discrepancies through enzyme kinetics (e.g., cytochrome P450 isoform specificity) and deuterium isotope effects on metabolic rates. Cross-validate findings with stable isotope tracing and computational docking studies to identify binding affinity changes .

Q. What statistical approaches are optimal for analyzing pharmacokinetic variability in deuterated benzodiazepines like this compound?

- Methodological Answer :

- Employ population pharmacokinetic (PopPK) models to account for intersubject variability, integrating covariates like body mass index and hepatic enzyme activity.

- Use nonlinear mixed-effects modeling (NONMEM) to quantify deuterium’s impact on clearance rates. Sensitivity analysis should test assumptions about isotope effects on distribution volumes .

Q. How should researchers design crossover studies to compare this compound’s pharmacodynamic effects against its non-deuterated counterpart?

- Methodological Answer :

- Utilize double-blind, placebo-controlled designs with washout periods to mitigate carryover effects. Electroencephalogram (EEG) biomarkers (e.g., beta-frequency power) can objectively quantify sedative effects.

- Address data contradictions by stratifying participants based on genetic polymorphisms (e.g., CYP3A4/5 variants) and applying multivariate regression to isolate deuterium-specific outcomes .

Data Analysis and Reporting Standards

Q. What criteria ensure robust reproducibility in this compound bioanalytical assays?

- Methodological Answer :

- Follow International Council for Harmonisation (ICH) guidelines for method validation: assess linearity (R² > 0.995), precision (CV ≤15%), and accuracy (85–115% recovery).

- Document deuterium-related matrix effects (e.g., ion suppression in MS) and use deuterated internal standards (e.g., Estazolam-d10) to normalize variability .

Q. How can researchers critically evaluate conflicting literature on this compound’s receptor-binding affinity?

- Methodological Answer :

- Perform meta-analysis with heterogeneity testing (I² statistic) to identify study-specific biases. Replicate key experiments under standardized conditions (e.g., radioligand displacement assays at 25°C).

- Use molecular dynamics simulations to model deuterium’s steric and electronic effects on GABA-A receptor interactions .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in preclinical studies?

- Methodological Answer :

- Adhere to OSHA PELs and ACGIH TLVs for laboratory exposure limits. Use fume hoods for synthesis steps and personal protective equipment (PPE) for in vivo dosing .

- Include teratogenicity screening in animal models, as deuterated compounds may alter placental transfer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.